1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium
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Overview
Description
1-[Bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium is a type of ionic liquid. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic anion. This particular compound is known for its unique properties, such as high thermal stability, low volatility, and high ionic conductivity, making it useful in various applications, including electrochemical devices and as solvents in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium typically involves the reaction of 1-methyl-3-octylimidazolium chloride with bis(trifluoromethylsulfonyl)imide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under an inert atmosphere to prevent moisture from affecting the reaction. The product is then purified by recrystallization or column chromatography to obtain the desired ionic liquid in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and achieve the required product specifications .
Chemical Reactions Analysis
Types of Reactions
1-[Bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in electrochemical applications.
Complexation: It can form complexes with metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Redox Reactions: Electrochemical cells with appropriate electrodes and electrolytes are used to facilitate these reactions.
Complexation: Metal salts such as copper(II) sulfate or palladium(II) chloride are used to form complexes with the ionic liquid.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while redox reactions can produce reduced or oxidized forms of the ionic liquid .
Scientific Research Applications
1-[Bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium has a wide range of scientific research applications:
Electrochemistry: Used as an electrolyte in lithium-ion batteries and supercapacitors due to its high ionic conductivity and stability.
Catalysis: Acts as a solvent and catalyst in organic synthesis, enhancing reaction rates and selectivity.
Material Science: Employed in the preparation of advanced materials, including polymers and nanocomposites.
Environmental Science: Utilized in the extraction and separation of pollutants from water and other environmental samples.
Mechanism of Action
The mechanism of action of 1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium involves its ability to stabilize charged intermediates and transition states in chemical reactions. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π stacking. These interactions facilitate the formation of complexes and enhance the reactivity of the compound in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Similar in structure but with an ethyl group instead of an octyl group.
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Contains a butyl group, offering different viscosity and ionic conductivity properties.
Uniqueness
1-[Bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium is unique due to its long octyl chain, which imparts distinct hydrophobic properties and enhances its solubility in non-polar solvents. This makes it particularly useful in applications requiring non-polar environments, such as certain types of catalysis and material synthesis .
Properties
Molecular Formula |
C15H25F6N2O4S2+ |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium |
InChI |
InChI=1S/C15H25F6N2O4S2/c1-3-4-5-6-7-8-9-22-10-11-23(2,12-22)13(28(24,25)14(16,17)18)29(26,27)15(19,20)21/h10-11,13H,3-9,12H2,1-2H3/q+1 |
InChI Key |
HDUUSJFLMYIOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C[N+](C=C1)(C)C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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